Product packaging for Betahistine impurity 5-13C,d3(Cat. No.:)

Betahistine impurity 5-13C,d3

Cat. No.: B12416512
M. Wt: 169.20 g/mol
InChI Key: RSPHCMYPFWSJIJ-KQORAOOSSA-N
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Description

Betahistine impurity 5-13C,d3 is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 169.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B12416512 Betahistine impurity 5-13C,d3

Properties

Molecular Formula

C8H11N3O

Molecular Weight

169.20 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide

InChI

InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3

InChI Key

RSPHCMYPFWSJIJ-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(CCC1=CC=CC=N1)N=O

Canonical SMILES

CN(CCC1=CC=CC=N1)N=O

Origin of Product

United States

Synthesis and Optimization:this Stage Focuses on Executing the Designed Synthesis and Optimizing the Conditions to Maximize Yield and Purity.synthinkchemicals.comkey Parameters for Optimization Include:

Reaction Conditions : Experimenting with different solvents, temperatures, and reaction times to find the optimal balance between reaction rate and the formation of side-products.

Reagents and Catalysts : Selecting the most efficient reagents and determining if a catalyst (e.g., a base to deprotonate the amine) could improve the reaction.

Purification Techniques : Developing a robust purification protocol is critical. Techniques such as column chromatography, crystallization, or preparative high-performance liquid chromatography (HPLC) are employed to isolate the target impurity from unreacted starting materials and byproducts. synthinkchemicals.comsymeres.com

Characterization and Certification:once the Labeled Impurity is Synthesized and Purified, It Must Be Rigorously Characterized to Confirm Its Identity and Purity, Which is Essential for Its Function As a Reference Standard.symeres.comusp.org

Spectroscopic Techniques for Structural Elucidation of Isotopic Impurities

Spectroscopic methods are fundamental to confirming the identity and structure of isotopically labeled compounds. These techniques provide precise information on the molecular structure and the specific location of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of ¹³C and Deuterium (B1214612) Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. The use of isotopic labeling, such as with ¹³C and deuterium (D or ²H), significantly enhances the capabilities of NMR for analyzing complex molecules and their impurities. nih.govnih.gov Stable isotopes like ¹³C, ¹⁵N, and ²H are incorporated into drug molecules to serve as tracers during the drug development process. medchemexpress.com

In the case of Betahistine impurity 5-¹³C,d₃, the labels are strategically placed on the methyl group, providing a distinct signature in NMR spectra. theclinivex.com Deuteration, or the substitution of hydrogen with deuterium, can impact the pharmacokinetic and metabolic profiles of drugs and is a key modification used in tracer studies. medchemexpress.com

The applications of these specific labels in NMR analysis are twofold:

¹³C Labeling : The natural abundance of the NMR-active ¹³C isotope is only 1.1%. Introducing a ¹³C-labeled carbon atom provides a strong, specific signal in ¹³C NMR spectra. For Betahistine impurity 5-¹³C,d₃, the enriched ¹³C in the methyl group allows for unambiguous assignment of that carbon's resonance and can be used in advanced 2D NMR experiments (like HSQC or HMBC) to confirm its connectivity within the molecule.

Deuterium (d₃) Labeling : The three hydrogen atoms of the methyl group are replaced by deuterium. In ¹H NMR spectroscopy, deuterium signals are not observed under standard conditions. This results in the disappearance of the corresponding proton signal, simplifying the spectrum and confirming the site of deuteration. The presence of deuterium also affects the signal of the adjacent ¹³C-labeled carbon, typically causing it to appear as a multiplet (a 1:1:1 triplet) due to one-bond C-D coupling, further confirming the isotopic labeling pattern.

While direct NMR data for Betahistine impurity 5-¹³C,d₃ is not publicly available, the principles are well-established. NMR has been extensively used for the complete structural characterization of other betahistine degradation impurities, often employing 2D NMR experiments to resolve complex structures. scielo.brscielo.brresearchgate.net

Table 1: Expected NMR Spectral Changes for Betahistine Impurity 5-¹³C,d₃

Nucleus Unlabeled N-nitroso betahistine Betahistine impurity 5-¹³C,d₃ Rationale for Change
¹H Signal for N-CH₃ protons presentSignal for N-CD₃ protons absentDeuterium is not observed in standard ¹H NMR.
¹³C Signal for N-CH₃ carbon at natural abundanceStrong, enhanced signal for N-¹³CD₃ carbonEnrichment with ¹³C isotope.
¹³C Signal Multiplicity Quartet (due to coupling with 3 H)Triplet (due to coupling with 3 D)One-bond coupling to deuterium (JC-D).

Mass Spectrometry (MS): High-Resolution and Isotope Ratio Mass Spectrometry for Impurity Analysis

Mass spectrometry (MS) is an essential technique for the analysis of isotopically labeled impurities, as it directly measures the mass-to-charge ratio (m/z) of ions, allowing for clear differentiation between labeled and unlabeled species.

Betahistine impurity 5-¹³C,d₃, with the chemical name N-(methyl-¹³C-d₃)-N-(2-(pyridin-2-yl)ethyl)nitrous amide, has a molecular weight of approximately 169.2 g/mol . medchemexpress.comtheclinivex.com This is a +4 mass unit shift compared to its unlabeled counterpart, N-nitroso betahistine, confirming the incorporation of one ¹³C atom and three deuterium atoms.

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. HRMS is crucial for confirming the identity of an unknown impurity and verifying the composition of its labeled analogue. In studies of betahistine, HRMS has been used to analyze degradation products, demonstrating its power in distinguishing between isomeric impurities. scielo.brscielo.br For Betahistine impurity 5-¹³C,d₃, HRMS would confirm the elemental formula C₇¹³CH₈D₃N₃O.

Tandem Mass Spectrometry (MS/MS): By isolating a precursor ion and fragmenting it, MS/MS provides structural information. The fragmentation pattern of Betahistine impurity 5-¹³C,d₃ would be compared to its unlabeled version. Fragments containing the labeled methyl group would exhibit a +4 Da mass shift, pinpointing the location of the label and confirming the structure. For instance, an LC-MS/MS method for the unlabeled N-nitroso betahistine impurity identified characteristic transitions from a precursor ion of m/z 166.07 to product ions of m/z 93 and m/z 136.09. sciex.com

Isotope Ratio Mass Spectrometry (IRMS): IRMS measures the relative abundance of stable isotopes with extremely high precision. nih.gov While often used to determine the natural origin of substances, its principles are applied in quantitative analysis using isotopically labeled internal standards. By measuring the ratio of the labeled impurity (used as a standard) to the native impurity in a sample, precise quantification can be achieved, correcting for any variability during sample processing or analysis.

Table 2: Predicted Mass Spectrometry Data for Betahistine Impurity 5-¹³C,d₃ and its Unlabeled Analogue

Analyte Molecular Formula Precursor Ion (M+H)⁺ [m/z] Key Fragment Ions [m/z]
N-nitroso betahistine (Unlabeled)C₈H₁₁N₃O166.1136, 93
Betahistine impurity 5-¹³C,d₃ (Labeled)C₇¹³CH₈D₃N₃O170.1140, 93

Chromatographic Separation Techniques in Impurity Profiling

Chromatography is the cornerstone of impurity analysis, providing the necessary separation of the active pharmaceutical ingredient (API) from its related substances, including isotopically labeled standards.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors for Isotopic Impurities

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for pharmaceutical impurity profiling due to its high resolution, speed, and reliability. mdpi.com Numerous HPLC methods have been developed and validated for the determination of betahistine and its impurities in bulk drug and dosage forms. researchgate.netingentaconnect.com

When analyzing a sample for an impurity using its stable isotope-labeled (SIL) analogue as an internal standard, the two compounds are designed to have nearly identical chromatographic behavior. Therefore, Betahistine impurity 5-¹³C,d₃ and the native N-nitroso betahistine impurity would typically co-elute. The distinction between them is made by the detector.

Chromatographic Systems : Typical methods for betahistine employ reverse-phase columns, most commonly C18 columns. researchgate.netjournalcmpr.comhumanjournals.com Mobile phases usually consist of a buffered aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile, often run in a gradient elution mode to achieve optimal separation. sciex.comingentaconnect.comdrugfuture.com

Advanced Detectors : While a standard UV detector can be used for general impurity profiling, it cannot differentiate between co-eluting isotopologues. jocrehes.com For this reason, a mass spectrometer is the essential advanced detector. An MS detector can easily distinguish between the labeled and unlabeled compounds based on their different mass-to-charge ratios, allowing for accurate quantification even if they are not chromatographically resolved.

Table 3: Examples of Reported HPLC Conditions for Betahistine Analysis

Column Mobile Phase Detector Reference
Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)Acetonitrile: 0.1% formic acid (80:20 v/v)MS/MS journalcmpr.com
Phenomenex Kinetex Biphenyl (100 x 3.0 mm, 2.6 µm)A: 0.1% formic acid in water; B: 0.1% formic acid in methanol (B129727) (gradient)MS/MS sciex.com
C18 column (75.0 × 4.6 mm, 3.5 µm)0.01 M Brij-35, 0.12 M SDS, 0.02 M disodium (B8443419) hydrogen phosphate (B84403) (pH 5.5)UV (260 nm) mdpi.comresearchgate.net
ZIC-HILIC columnsAcetonitrile and acetate (B1210297) buffer (gradient)UV (235 nm) jocrehes.com

Gas Chromatography (GC) and other Specialized Chromatographic Methods

While HPLC is more common, Gas Chromatography (GC) also presents a viable method for the analysis of betahistine and its related substances.

Gas Chromatography (GC) : A GC method has been successfully developed for the determination of betahistine in serum. nih.gov Coupling GC with a mass spectrometer (GC-MS) would allow for the separation and detection of volatile impurities. nih.gov For a compound like Betahistine impurity 5-¹³C,d₃, GC-MS could be used, potentially after a derivatization step to increase its thermal stability and volatility for optimal analysis.

Specialized Chromatographic Methods : Other techniques have been applied to betahistine analysis and could be adapted for its labeled impurities. High-Performance Thin-Layer Chromatography (HPTLC) has been used to separate betahistine from its process-related impurity, 2-(2-hydroxyethyl)pyridine. mdpi.comresearchgate.net Additionally, Zwitterionic-hydrophilic-interaction-liquid-chromatography (ZIC-HILIC) has been employed for the quantification of betahistine, offering an alternative separation mechanism to traditional reverse-phase HPLC. jocrehes.com

Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities.

The most powerful and relevant hyphenated technique for the analysis of Betahistine impurity 5-¹³C,d₃ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scielo.brsciex.comnih.gov This method combines the superior separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.

The use of a stable isotope-labeled internal standard like Betahistine impurity 5-¹³C,d₃ is the gold standard in quantitative analysis via LC-MS/MS. journalcmpr.comhumanjournals.com The workflow involves:

Adding a known amount of the labeled standard (Betahistine impurity 5-¹³C,d₃) to the sample containing the unknown amount of the native impurity (N-nitroso betahistine).

Processing the sample (e.g., extraction from a matrix).

Injecting the sample into the LC-MS/MS system.

The labeled standard and the native impurity co-elute from the HPLC column but are detected as separate entities by the mass spectrometer based on their unique mass-to-charge ratios.

By comparing the peak area of the native impurity to that of the known amount of the labeled internal standard, a highly accurate and precise concentration can be calculated. This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response.

Validated LC-MS/MS methods for betahistine and its related compounds have demonstrated exceptional sensitivity, with limits of quantification reported in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. sciex.comjournalcmpr.com This level of performance is essential for controlling potentially harmful impurities that may be present at trace levels.

LC-MS/MS and GC-MS for Isotope-Labeled Impurity Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of isotope-labeled compounds. Their high sensitivity and selectivity make them ideal for identifying and quantifying trace-level impurities like Betahistine Impurity 5-¹³C,d₃ within a complex matrix, such as a bulk drug substance.

In this context, the labeled impurity often serves as an internal standard (IS) for the accurate quantification of its unlabeled counterpart. lumiprobe.com However, when the labeled compound itself is the analyte of interest, these methods are used to confirm its identity, isotopic purity, and concentration. The fundamental principle involves chromatographic separation followed by mass spectrometric detection.

Liquid Chromatography (LC) separates the impurity from the active pharmaceutical ingredient (API) and other related substances based on their physicochemical properties (e.g., polarity, size).

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds and separates them based on their boiling points and interactions with the stationary phase. nih.gov For non-volatile compounds, derivatization may be required.

Mass Spectrometry (MS) detects the separated components. A key advantage for isotopic analysis is the ability of MS to distinguish between the labeled impurity and the unlabeled compound due to their mass-to-charge (m/z) ratio difference. The presence of one ¹³C atom and three deuterium (d₃) atoms in Betahistine Impurity 5-¹³C,d₃ results in a mass shift compared to the unlabeled analogue.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion (the molecular ion of the impurity) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling precise quantification. chromatographyonline.com The fragmentation pattern also serves as a fingerprint, confirming the compound's structural identity.

The use of stable isotope-labeled standards is recommended by regulatory bodies like the International Council for Harmonisation (ICH) for bioanalytical method validation when using MS detection. ich.org It is crucial to verify the isotopic purity of the standard and ensure no isotopic exchange reactions occur during analysis. ich.org

Table 1: Illustrative LC-MS/MS Parameters for Quantification

ParameterBetahistine Impurity (Unlabeled)Betahistine Impurity 5-¹³C,d₃ (Analyte)Rationale
Precursor Ion (m/z) [M+H]⁺[M+H]⁺ + 4Selection of the protonated molecular ion for fragmentation. The +4 mass difference reflects the ¹³C and 3x²H labels.
Product Ion 1 (m/z) Fragment AFragment A + 1 or +4Specific fragment used for quantification (Quantifier). The mass shift depends on whether the label is retained in the fragment.
Product Ion 2 (m/z) Fragment BFragment BSpecific fragment used for confirmation (Qualifier). A fragment without the isotopic label can confirm the core structure.
Dwell Time (ms) 5050Time spent monitoring a specific ion transition, optimized for signal-to-noise.
Collision Energy (eV) 2020Energy used to fragment the precursor ion, optimized for the desired product ions.

Coupling of NMR with Chromatographic Systems (e.g., LC-NMR)

While MS techniques provide excellent data on molecular mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of a molecule. mdpi.com The hyphenation of Liquid Chromatography with NMR (LC-NMR) combines the powerful separation capabilities of HPLC with the definitive structure-elucidating power of NMR. mdpi.comnews-medical.net This is particularly valuable for the unambiguous characterization of impurities. nih.gov

The process involves:

HPLC Separation: The sample mixture is injected into an HPLC system, which separates the components.

Peak Trapping/Flow-through: As the peak corresponding to Betahistine Impurity 5-¹³C,d₃ elutes from the column, it can be directed into the NMR flow cell. In "on-flow" mode, spectra are acquired as the peak passes through. Alternatively, for low-concentration impurities, the peak can be trapped in a solid-phase extraction (SPE) cartridge, concentrated, and then eluted into the NMR probe with a deuterated solvent for extended analysis, significantly enhancing sensitivity. news-medical.net

NMR Analysis: A suite of NMR experiments is performed to confirm the molecular structure and, crucially, to pinpoint the exact locations of the isotopic labels.

For Betahistine Impurity 5-¹³C,d₃, LC-NMR analysis would confirm that the ¹³C atom and the three deuterium atoms are in the specified positions within the molecule, ruling out any isomeric uncertainties.

Table 2: Structural Information from NMR Experiments for Isotope Position Verification

NMR ExperimentInformation ObtainedApplication to Betahistine Impurity 5-¹³C,d₃
¹H NMR Provides information on the number, environment, and connectivity of proton atoms.The absence of signals at the deuterated positions (d₃) and altered splitting patterns of adjacent protons would confirm the location of deuterium labeling.
¹³C NMR Provides information on the carbon skeleton of the molecule.A significantly enhanced signal for the ¹³C-labeled carbon atom confirms its position.
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups.Helps in assigning carbon signals and confirming the structural backbone.
2D NMR (COSY, HSQC, HMBC) Reveals correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), providing definitive evidence of the molecular structure and connectivity. registech.comveeprho.comHMBC (Heteronuclear Multiple Bond Correlation) would show long-range correlations from protons to the ¹³C-labeled carbon, unambiguously confirming its location in the molecular framework.

Method Validation Strategies for Analytical Methods Applied to Isotopic Impurities

To ensure that an analytical method for quantifying an isotopic impurity like Betahistine Impurity 5-¹³C,d₃ is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. The validation process follows guidelines established by bodies such as the ICH, specifically the Q2(R2) guideline. europa.eueuropa.eu The validation demonstrates that the method's performance characteristics are acceptable for the analysis of the isotopic impurity.

Key validation parameters include:

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the unlabeled API, other impurities, or matrix components. nih.govgavinpublishers.com For an isotopic impurity, this means demonstrating that the signals for the labeled and unlabeled compounds are sufficiently resolved and that there is no significant cross-talk or interference between their respective detection channels (e.g., MRM transitions). nih.gov

Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material) and expressing the result as a percentage recovery. gavinpublishers.com

Precision: This expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). gavinpublishers.com

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov The LOQ must be at or below the level at which the impurity needs to be controlled.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Table 3: Typical Method Validation Acceptance Criteria (based on ICH Q2(R2) for Impurity Quantification)

Validation ParameterTypical Acceptance Criterion
Specificity No interference at the retention time and m/z of the analyte. Baseline resolution >1.5 is often desired in chromatography. nih.gov
Accuracy Recovery typically within 80-120% of the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should not be more than a specified value (e.g., <15%, but can be tighter depending on the impurity level).
Linearity Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) Signal-to-noise ratio typically ≥ 10; analyte must be quantifiable with acceptable accuracy and precision.
Range Must cover the expected concentration range of the impurity.

Mechanistic Investigations and Degradation Pathways Involving Betahistine Impurity 5 ¹³c,d₃

Elucidation of Degradation Kinetics and Mechanisms of Betahistine (B147258) Leading to Impurity Formation

The formation of impurities is a critical concern in pharmaceutical manufacturing, as they can impact the safety and efficacy of the final drug product. Betahistine has been shown to be susceptible to degradation under various stress conditions, leading to the formation of several impurities. scielo.bramplelogic.com Understanding the kinetics and mechanisms of these degradation reactions is fundamental to controlling the impurity profile of the drug substance.

Studies have shown that betahistine is particularly sensitive to oxidative and alkaline conditions. scielo.br For instance, significant degradation is observed when betahistine is exposed to hydrogen peroxide or sodium hydroxide (B78521) solutions. scielo.brscielo.br The degradation process often involves reactions such as oxidation of the pyridine (B92270) ring or side-chain modifications. One of the degradation products identified under oxidative, thermal, or photolytic stress is known as Betahistine Impurity C. caymanchem.com

The kinetics of degradation can be determined by monitoring the decrease in the concentration of betahistine and the increase in the concentration of its impurities over time under specific conditions. Kinetic analysis allows for the determination of the reaction order (e.g., zero-order or first-order) and the reaction rate constant (k), which are essential for predicting the shelf-life and stability of the drug. While specific kinetic data for the formation of every impurity is not always detailed in the literature, forced degradation studies provide a qualitative and semi-quantitative understanding of the pathways. For example, a study showed a 15% decrease in betahistine after exposure to 20% hydrogen peroxide for 30 minutes, indicating a significant susceptibility to oxidation. scielo.br Another study observed a similar decrease with a less concentrated hydrogen peroxide solution over a longer period. scielo.br

The proposed mechanism for the formation of some impurities involves the in-situ generation of reactive species like 2-vinylpyridine (B74390) from betahistine, which can then react further. scielo.br The formation of Impurity C, for example, is thought to occur under these conditions. scielo.br The isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, serves as a crucial tool in precisely studying the kinetics of this formation.

Table 1: Summary of Betahistine Degradation under Various Stress Conditions

Stress Condition Reagent/Details Duration Temperature Degradation (%) Reference
Acidic Hydrolysis 0.1 M HCl 10 days 60°C 9.8 scielo.br
Alkaline Hydrolysis 0.1 M NaOH 10 days 60°C 20.3 scielo.br
Oxidative 3% H₂O₂ 10 days Room Temp 18.2 scielo.br
Thermal Solid State 10 days 60°C 3.5 scielo.br

| Photolytic | UV Light | - | - | Labile | nih.gov |

This table is interactive. Click on the headers to sort.

Role of Isotopic Labeling in Tracing Reaction Pathways and Impurity Formation

Isotopic labeling is a powerful technique used to track the movement of atoms through a reaction or a metabolic pathway. wikipedia.org By replacing an atom with its heavier, stable isotope (like replacing ¹²C with ¹³C or ¹H with ²H/deuterium), researchers can follow the labeled atom's fate using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net

In the context of Betahistine Impurity 5-¹³C,d₃, the labeling serves several critical purposes:

Mechanistic Elucidation: The ¹³C and deuterium (B1214612) (d₃) labels on the N-methyl group provide a distinct mass signature. When studying the degradation of betahistine, researchers can spike the reaction mixture with unlabeled betahistine and observe the formation of impurities. By comparing the mass spectra of the products with the known mass of the labeled standard, they can confirm the identity of the impurity and trace the specific atoms involved in the transformation. For example, if the N-methyl group is cleaved or transferred during a reaction, the labeled impurity would not be formed, providing insight into the reaction mechanism. acs.org

Quantitative Analysis: Stable Isotope Labeled (SIL) compounds like Betahistine Impurity 5-¹³C,d₃ are ideal internal standards for quantitative analysis. researchgate.net In a technique called isotope dilution mass spectrometry, a known amount of the labeled impurity is added to a sample. The ratio of the unlabeled (naturally formed) impurity to the labeled standard is then measured by MS. Since the labeled and unlabeled versions have identical chemical and physical properties, they behave the same way during sample preparation and analysis, correcting for any sample loss or ionization variability. This allows for highly accurate and precise quantification of the impurity, which is essential for regulatory compliance.

Metabolic and Pharmacokinetic Studies: Isotopic labeling is also used to trace the metabolic fate of drugs and their impurities in biological systems. musechem.comchemicalsknowledgehub.com While this article focuses on chemical degradation, the same principles apply to understanding how the body processes these compounds.

The use of both ¹³C and deuterium (a combined mass increase of 4 amu) creates a significant mass shift, making the labeled standard easily distinguishable from the unlabeled analyte and any background noise in the mass spectrometer. nih.gov

Identification of Critical Process Parameters Influencing Impurity Generation

Critical Process Parameters (CPPs) are manufacturing variables that must be controlled to ensure the final product meets its quality attributes. amplelogic.comhamiltoncompany.com Identifying CPPs that influence the formation of betahistine impurities is crucial for developing a robust manufacturing process.

For betahistine, several parameters have been identified as critical through stability and forced degradation studies:

Temperature: Elevated temperatures can accelerate degradation. Studies have shown that impurity formation increases when betahistine is heated, particularly in the presence of other stressors. scielo.brkau.edu.sa For example, a significant increase in impurities C and C1 was observed after heating at 60°C for 10 days. scielo.br

pH: Betahistine's stability is highly pH-dependent. It is particularly susceptible to degradation in alkaline conditions, which can promote hydrolysis and other reactions. scielo.br The formation of certain impurities has been found to be directly dependent on the initial pH of a formulation.

Presence of Oxidizing Agents: As betahistine is labile in oxygen-rich media, the presence of residual peroxides from excipients or exposure to atmospheric oxygen during manufacturing or storage can be a critical factor. nih.govresearchgate.net This can lead to the formation of N-oxide derivatives and other oxidative degradants.

Light Exposure: Photodegradation is another significant pathway. Exposure to UV light has been shown to cause the drug substance to change color and generate specific degradation products. nih.govkau.edu.sa Therefore, protecting the product from light during manufacturing and storage is essential.

Moisture: The presence of water can facilitate hydrolytic degradation pathways, especially when combined with high temperatures or non-neutral pH. nih.gov

By systematically studying these parameters using a Quality-by-Design (QbD) approach, manufacturers can establish a "design space"—a multidimensional combination of process parameters that have been demonstrated to provide assurance of quality. pharmtech.combiopharminternational.com

Theoretical and Computational Chemistry Approaches to Predict Impurity Formation

In recent years, computational chemistry has become an invaluable tool for predicting potential degradation pathways and impurity formation, often before any experimental work is conducted. nih.govtandfonline.com These in silico methods can save significant time and resources in drug development.

Several computational approaches are relevant to betahistine impurity prediction:

Knowledge-Based Systems: Software programs like Lhasa Limited's Zeneth® use a comprehensive knowledge base of known chemical reactions and degradation mechanisms. nih.govacs.org By inputting the structure of betahistine, the software can predict a range of potential degradation products under various stress conditions (e.g., acid, base, oxidation, photolysis). acs.org These predictions are based on matching functional groups in the betahistine molecule to known degradation transformations in the software's database.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties that indicate reactivity. For instance, calculating Bond Dissociation Energies (BDEs) can help identify the weakest bonds in the molecule, which are often the most likely sites for initiation of degradation, particularly in autoxidation pathways. colab.wsresearchgate.net

Frontier Molecular Orbital (FMO) Theory: This approach analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the drug molecule. These orbitals can indicate the most likely sites for nucleophilic or electrophilic attack, providing clues about susceptibility to certain types of degradation. colab.ws

These theoretical predictions can guide the design of forced degradation studies by focusing on the most likely pathways and helping in the tentative identification of unknown peaks in chromatograms before they are fully isolated and characterized. nih.gov

Stability Studies and Stress Testing of Betahistine to Induce Impurity 5-¹³C,d₃ Formation

Stability studies and stress testing (or forced degradation) are cornerstones of pharmaceutical development, mandated by regulatory bodies like the ICH. scielo.br These studies involve subjecting the drug substance to harsh conditions to accelerate degradation, which helps in identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods. nih.govresearchgate.net

To study the formation of Betahistine Impurity 5, and by extension its labeled analogue, a series of stress conditions are typically applied:

Acidic and Alkaline Hydrolysis: The drug is exposed to solutions of strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. nih.gov Betahistine has shown greater susceptibility to alkaline hydrolysis compared to acidic conditions. scielo.br

Oxidative Degradation: The drug is treated with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). Betahistine is known to be very sensitive to oxidation. scielo.brscielo.br

Thermal Degradation: The solid drug substance is exposed to high heat, often in both dry and humid environments, to assess its solid-state stability. scielo.br

Photodegradation: The drug is exposed to a controlled source of UV and visible light to determine its photosensitivity. nih.gov Studies confirm betahistine is labile under UV light. nih.gov

The results from these stress tests are crucial. They demonstrate the intrinsic stability of the molecule and allow for the development of analytical methods capable of separating the main drug from all potential impurities. The use of Betahistine Impurity 5-¹³C,d₃ as an internal standard during the analysis of these stressed samples ensures that the impurities are accurately quantified, providing a clear picture of the drug's stability profile.

Table 2: Chemical Compounds Mentioned

Compound Name Role/Type
Betahistine Active Pharmaceutical Ingredient (API)
Betahistine Impurity 5-¹³C,d₃ Labeled Internal Standard
Betahistine Impurity C Degradation Product
2-vinylpyridine Degradation Product / Intermediate
Hydrogen Peroxide Oxidizing Agent (Stressor)
Sodium Hydroxide Alkaline Stressor
Hydrochloric Acid Acidic Stressor
N-methyl-2-(pyridin-2-yl)ethanamine Betahistine (Systematic Name)

Academic Perspectives on Impurity Control and Standards Within Pharmaceutical Research

The Role of Isotope-Labeled Impurities as Reference Standards in Pharmaceutical Quality Control Research

Isotope-labeled compounds, such as Betahistine (B147258) impurity 5-13C,d3, have emerged as vital reference standards in pharmaceutical quality control. pharmaffiliates.com These standards contain one or more heavier isotopes of an element, such as Carbon-13 (¹³C) or Deuterium (B1214612) (d or ²H), strategically incorporated into the molecular structure. labinsights.nlmedchemexpress.com The key advantage of using stable isotope-labeled compounds lies in their chemical and physical identity to their unlabeled counterparts, with the exception of a difference in mass. This unique characteristic makes them ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods. nist.gov

The use of stable isotopes offers several benefits in pharmaceutical testing:

Enhanced Accuracy: By adding a known quantity of an isotope-labeled standard to a sample, analysts can correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of quantification. pharmaffiliates.com This technique, known as isotope dilution mass spectrometry (IDMS), is considered a primary measurement method due to its high precision. osti.govwikipedia.org

Improved Safety: Unlike radioisotopes, stable isotopes are non-radioactive and pose no health risks to researchers or patients, making them a safer alternative in drug metabolism and pharmacokinetic studies. pharmaffiliates.comresearchgate.net

Efficient Testing: The use of labeled compounds facilitates quicker and more reliable identification and quantification of impurities, which can expedite the drug development and approval process. pharmaffiliates.com

Betahistine impurity 5-13C,d3 serves as a labeled form of a known impurity of Betahistine, a drug used for balance disorders. journalijar.commedchemexpress.cominvivochem.cn Its availability as a reference standard allows for the precise and accurate quantification of the corresponding unlabeled impurity in Betahistine drug substances and products, ensuring that its levels are within the acceptable limits set by regulatory authorities. clearsynth.com

Methodologies for Impurity Profiling and Tracking in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, structurally elucidating, and quantifying impurities and degradation products in drug substances and finished pharmaceutical products. veeprho.comresearchgate.net This process is a cornerstone of pharmaceutical development, providing crucial information about the quality and safety of a drug. veeprho.com

A variety of analytical techniques are employed for impurity profiling, often in combination to provide a comprehensive picture. veeprho.comnih.gov These include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques for separating impurities from the API and other components of the drug matrix. gmpinsiders.combiomedres.us Reversed-phase HPLC (RP-HPLC) is particularly common for impurity profiling. chromatographyonline.com

Spectroscopic Methods: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation of unknown impurities. nih.gov

Hyphenated Techniques: The combination of chromatographic and spectroscopic methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the most exploited techniques for impurity profiling. veeprho.comnih.gov These methods provide both separation and identification capabilities in a single analysis. nih.gov

The process of impurity profiling involves several key steps:

Detection: Identifying the presence of impurities, often through the use of high-resolution analytical techniques.

Identification and Structure Elucidation: Determining the chemical structure of the impurities. This often involves isolating the impurity and using spectroscopic techniques like MS and NMR. veeprho.com

Quantification: Measuring the amount of each impurity present in the drug substance or product. veeprho.com This is where isotope-labeled internal standards like this compound play a critical role in ensuring accuracy.

Tracking: Monitoring the levels of impurities throughout the drug development process, from raw material to the final product and during stability studies. gmpinsiders.com

Research on Betahistine has led to the identification and synthesis of several process-related and degradation impurities. journalijar.comjournalijar.comscielo.br Studies have utilized techniques like LC-MS to characterize these impurities, demonstrating the practical application of these methodologies. scielo.brscite.ai

Table 1: Common Analytical Techniques in Impurity Profiling

TechniquePrimary UseKey Advantages
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile and thermally unstable compoundsHigh resolution, compatibility with various detectors biomedres.us
Gas Chromatography (GC)Analysis of volatile and semi-volatile impuritiesHigh sensitivity for volatile compounds biomedres.us
Mass Spectrometry (MS)Identification and structural elucidation of impuritiesHigh sensitivity and specificity, provides molecular weight information nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of impuritiesProvides detailed structural information nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of a wide range of impuritiesCombines the separation power of LC with the identification capabilities of MS veeprho.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile impurities"Gold standard" for forensic substance identification nih.gov

Academic Frameworks for Understanding and Mitigating Pharmaceutical Impurities

The control of pharmaceutical impurities is guided by a robust framework of regulatory guidelines and academic principles. gmpinsiders.combiomedres.us A key aspect of this framework is the understanding that impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, and interaction with packaging materials. gmpinsiders.com

Academic and regulatory bodies emphasize a risk-based approach to managing impurities. raps.org This involves:

Identification of Potential Impurities: A thorough understanding of the synthetic route and potential degradation pathways is essential to predict the likely impurities. raps.org

Risk Assessment: Evaluating the potential of each impurity to affect the safety and efficacy of the drug product. raps.org This includes assessing their potential toxicity, including mutagenicity and carcinogenicity. gmpinsiders.com

Control Strategies: Developing and implementing strategies to control impurities to acceptable levels. This can involve optimizing the manufacturing process, using high-purity starting materials, and implementing appropriate purification steps. jpionline.org

Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, and acid/base hydrolysis, are a critical component of this framework. pharmtech.comraps.org These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods. pharmtech.com

Research on the Impact of Impurities on Analytical Method Performance and Data Interpretation

The presence of impurities can have a significant impact on the performance of analytical methods and the interpretation of the resulting data. tandfonline.com Unresolved impurities can interfere with the quantification of the API or other impurities, leading to inaccurate results. amazonaws.com Therefore, the specificity of an analytical method—its ability to measure the analyte of interest in the presence of other components—is a critical validation parameter. amazonaws.com

Research has shown that even trace amounts of impurities in reference standards can affect the accuracy of bioanalytical assays. tandfonline.com For instance, the presence of an unlabeled drug as an impurity in a deuterated internal standard can lead to an overestimation of the analyte concentration. tandfonline.com This underscores the importance of using highly pure reference materials and the value of techniques like isotope dilution mass spectrometry, which can mitigate some of these issues. nist.gov

Studies on Betahistine have identified several process-related impurities. journalijar.com The development of analytical methods to separate and quantify these impurities is crucial for ensuring the quality of the drug product. journalijar.com The availability of reference standards for these impurities, including isotopically labeled versions like this compound, is essential for method validation and routine quality control. medchemexpress.com

Harmonization of Impurity Control Strategies in Pharmaceutical Science

The globalization of the pharmaceutical industry has necessitated the harmonization of regulatory requirements for impurity control. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory agencies around the world, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmpinsiders.comeuropa.eunih.gov

Key ICH guidelines related to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances gmpinsiders.comgmp-compliance.org

ICH Q3B(R2): Impurities in New Drug Products gmpinsiders.com

ICH Q3C(R8): Guideline for Residual Solvents gmpinsiders.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk jpionline.orgeuropa.eu

These guidelines provide a framework for the identification, qualification, and control of impurities, establishing thresholds above which impurities must be identified and qualified. jpionline.org The harmonization of these guidelines helps to ensure that pharmaceutical products meet consistent quality and safety standards, regardless of where they are manufactured or marketed. eco-vector.com This global approach facilitates drug development and registration and, most importantly, protects public health. eco-vector.com

Future Directions and Emerging Research Avenues for Betahistine Impurity 5 ¹³c,d₃ Research

Development of Novel Analytical Technologies for Ultrasensitive Impurity Detection

The precise quantification of impurities like Betahistine (B147258) impurity 5-¹³C,d₃, which may be present at trace levels, necessitates the development of analytical methods with exceptional sensitivity and selectivity. While traditional methods like High-Performance Liquid Chromatography (HPLC) are foundational for quantitative analysis, the future lies in technologies that can push the limits of detection to unprecedented levels. longdom.orgyoutube.com A key challenge is detecting and identifying impurities that fall below the 0.1% threshold typically required by regulatory bodies, especially those that could be potentially genotoxic.

Future research is focused on hyphenated techniques that combine the separation power of chromatography with the high sensitivity of mass spectrometry (MS). youtube.comcancer.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are already central to impurity profiling. nih.gov However, advancements in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are enabling more definitive structural elucidation and quantification at even lower concentrations. youtube.comcancer.gov For isotopically labeled compounds, these advanced MS techniques are invaluable for distinguishing the labeled impurity from the unlabeled active pharmaceutical ingredient (API) and other related substances. nih.gov

Furthermore, there is a growing interest in exploring novel detection methods beyond conventional UV and MS detectors. Techniques like charged aerosol detection (CAD) and chemiluminescent nitrogen detection (CLND) offer alternative or complementary approaches for quantifying impurities that lack a strong chromophore or are non-volatile. The development of ultrasensitive Nuclear Magnetic Resonance (NMR) spectroscopy, potentially through the use of cryogenically cooled probes and higher magnetic field strengths, also holds promise for detecting and characterizing trace-level impurities directly in complex mixtures. acs.org

Table 1: Comparison of Advanced Analytical Technologies for Impurity Detection

TechnologyPrincipleAdvantages for Labeled Impurity DetectionEmerging Trends
LC-HRMS/MS Combines liquid chromatography separation with high-resolution mass analysis and fragmentation.Provides exact mass for formula determination and fragmentation patterns for structural confirmation. youtube.comIon mobility spectrometry-mass spectrometry (IMS-MS) for separating isomeric impurities.
Ultra-High Performance Liquid Chromatography (UHPLC) Uses smaller particle size columns to achieve faster separations and higher resolution.Improved separation from the main API and other impurities, leading to more accurate quantification.2D-LC systems for enhanced separation of highly complex samples.
Cryo-NMR NMR spectroscopy using a cryogenically cooled probe to increase signal-to-noise ratio.Enhanced sensitivity for direct detection and structural elucidation of trace impurities without the need for isolation.Higher field magnets ( >1 GHz) and micro-cryoprobes for minute sample amounts.
Charged Aerosol Detection (CAD) Nebulizes eluent, charges the resulting particles, and measures the charge.Universal detection method, independent of the impurity's optical properties.Miniaturization and improved response modeling for better quantitative accuracy.

Application of Machine Learning and Artificial Intelligence in Impurity Prediction and Control

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the prediction and control of impurities in pharmaceutical manufacturing. nih.gov By analyzing vast datasets from historical production batches, AI models can identify complex relationships between process parameters, raw material attributes, and the formation of specific impurities like Betahistine impurity 5-¹³C,d₃. ispe.org

One of the key applications is in the development of predictive models for impurity formation. openreview.net These models can forecast the likelihood of an impurity appearing based on the input materials and reaction conditions, allowing for proactive adjustments to the manufacturing process. openreview.netnih.gov For instance, an ML model could be trained to predict how variations in temperature, pH, or reagent purity might lead to the formation of unwanted side-products. This data-driven approach strengthens the principles of Quality by Design (QbD), where quality is built into the process rather than being tested for at the end. bruker.com

Challenges in this area include the need for large, high-quality datasets for model training and the "black box" nature of some ML models, which can make it difficult to understand the underlying chemical reasons for a prediction. nih.gov Future research will likely focus on developing more "explainable AI" (XAI) to provide chemists and engineers with actionable insights into impurity formation mechanisms. nih.gov The integration of ML with risk management frameworks, such as the one proposed by ICH Q9(R1), will be crucial for the adoption of these technologies in a regulated GxP environment. ispe.org

Advanced Synthetic Methodologies for Complex Isotope-Labeled Impurities

The synthesis of complex, isotopically labeled compounds such as Betahistine impurity 5-¹³C,d₃ is a specialized field that requires advanced chemical strategies. These labeled compounds are indispensable as internal standards for quantitative analysis in mass spectrometry-based assays, allowing for highly accurate measurements in complex biological matrices. nih.govnih.gov

Future research in this area is focused on several key aspects:

Novel Labeling Reagents and Catalysts: The development of new reagents that can introduce isotopes like ¹³C and deuterium (B1214612) (d) with high efficiency and selectivity is a constant pursuit. This includes advancements in catalysis, such as hydrogen isotope exchange chemistry, which allows for the incorporation of tritium (B154650) or deuterium into molecules under milder conditions. acs.org

Multi-Isotope Labeling: For more complex studies, the ability to introduce multiple isotopic labels into a single molecule is highly valuable. This requires sophisticated synthetic planning to ensure the precise placement of each isotopic atom.

Biosynthesis: For particularly complex molecules that are difficult to synthesize chemically, biosynthesis presents a powerful alternative. This method uses enzymes or whole organisms to create the labeled compound from simple, isotopically enriched precursors.

The goal is to develop synthetic routes that are not only efficient but also ensure the stability of the isotopic label, preventing any exchange during analysis. alsachim.com Custom synthesis services are crucial in this field, designing optimal synthetic routes to produce high-purity labeled standards with non-exchangeable isotope positions. alsachim.com

Integration of Impurity Research with Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing through timely measurements of critical quality attributes. bruker.comispe.org The integration of impurity research with PAT is a significant step towards real-time quality assurance and continuous manufacturing. longdom.orgispe.org

Instead of relying solely on offline testing of the final product, PAT employs in-line or on-line analytical tools to monitor the formation of impurities like Betahistine impurity 5-¹³C,d₃ as the reaction happens. mt.com Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for PAT applications because they are non-destructive and can provide real-time data on the chemical composition of a reaction mixture. longdom.org

By understanding how critical process parameters (CPPs) affect impurity levels in real-time, manufacturers can implement control strategies to keep these impurities within acceptable limits. mt.comnih.gov This approach not only enhances product quality and consistency but also reduces manufacturing costs by minimizing batch failures and rework. longdom.orgmt.com The future of PAT will involve more sophisticated data analysis and feedback control loops, potentially powered by the AI and ML models discussed previously, to create truly adaptive and self-optimizing manufacturing processes. bruker.com

Table 2: Role of PAT in Impurity Control

PAT ToolApplication in Impurity MonitoringBenefit for Process Control
In-situ FTIR/Raman Spectroscopy Real-time monitoring of reactant consumption and impurity formation during synthesis. longdom.orgAllows for precise determination of reaction endpoints and detection of process deviations.
On-line HPLC/UHPLC Automated sampling and analysis of the reaction mixture to track impurity profiles over time. longdom.orgProvides detailed quantitative data to adjust process parameters (e.g., temperature, addition rate) to minimize impurity generation.
Chemometrics/Multivariate Analysis Mathematical models that correlate spectral data (e.g., from NIR) with impurity concentrations. bruker.comEnables prediction of final impurity levels from in-process measurements, facilitating real-time release testing. nih.gov

Exploration of New Spectroscopic and Spectrometric Approaches for Impurity Characterization

The definitive structural characterization of a novel impurity is a critical and often challenging task. While a combination of NMR and MS is the current gold standard, researchers are continuously exploring new and complementary techniques to gain deeper insights into the structure of impurities like Betahistine impurity 5-¹³C,d₃. youtube.comnih.gov

Advanced spectroscopic techniques are at the forefront of this exploration. researchgate.net For example, two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are essential for piecing together the molecular structure, but new pulse sequences and methods are always being developed to resolve complex structural problems. youtube.com

In mass spectrometry, the combination of ion mobility spectrometry with mass spectrometry (IMS-MS) is an emerging technique that can separate ions not just by their mass-to-charge ratio, but also by their size and shape. This can be particularly useful for separating isomeric impurities that are indistinguishable by MS alone. Furthermore, techniques like Electron Energy-Loss Spectroscopy (EELS), while currently more common in materials science, offer high spatial resolution and could find niche applications in characterizing solid-state impurities or particulates. arxiv.org The overarching goal is to use a multi-technique approach to build an unambiguous profile of an impurity, confirming its identity and ensuring the safety of the pharmaceutical product. youtube.comcancer.gov

Q & A

Q. What analytical methods are recommended for identifying Betahistine impurity 5-13C,d3 in pharmaceutical formulations?

High-performance liquid chromatography coupled with quadrupole-exactive mass spectrometry (HPLC-QE-MS) is a robust method for identifying isotopic impurities like this compound. Key parameters include retention time alignment (±2% tolerance) and isotopic pattern analysis (e.g., verifying the presence of 13C and deuterium labels via mass shifts). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) can further confirm structural integrity .

Q. How can researchers quantify trace levels of this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is preferred for quantification due to its sensitivity (LOQ ≤ 0.1 ppm) and specificity. Method validation must include linearity (R² ≥ 0.995), accuracy (recovery 90–110%), and precision (%RSD < 5%) across three concentration levels. Gas chromatography (GC-MS/MS) is an alternative for volatile derivatives .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound with isotopic purity ≥98%?

Synthesis requires precise control of isotopic incorporation during precursor synthesis. Challenges include minimizing isotopic scrambling (e.g., deuterium loss during acid-catalyzed reactions) and ensuring stereochemical fidelity. Advanced techniques like microwave-assisted synthesis and cryogenic reaction conditions can mitigate these issues. Post-synthesis, HRMS and 13C-NMR are critical for verifying isotopic enrichment .

Q. How to resolve conflicting stability data for this compound under varying pH and temperature conditions?

Conflicting data often arise from uncontrolled variables such as residual solvents or light exposure. A systematic approach includes:

  • Conducting forced degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.
  • Using statistical tools like Kruskal-Wallis tests to identify outliers and assess significance of degradation pathways.
  • Cross-referencing with quantum mechanical simulations to predict reactivity of labeled positions .

Q. What methodological strategies ensure reproducibility in studies involving this compound?

  • Standardized Protocols : Detailed synthesis and characterization steps (e.g., NMR acquisition parameters, column specifications for HPLC) must be documented to align with guidelines from authoritative journals .
  • Interlaboratory Validation : Collaborative studies using shared reference standards reduce variability.
  • Data Transparency : Raw spectral data and computational workflows should be archived in FAIR-compliant repositories .

Q. How does isotopic labeling impact pharmacokinetic studies of this compound?

The 13C and deuterium labels enable precise tracking via mass spectrometry, minimizing interference from endogenous compounds. However, deuterium isotope effects (e.g., altered metabolic half-life due to C-D bond stability) must be quantified. Comparative studies with unlabeled Betahistine are essential to validate pharmacokinetic models .

Q. How to integrate impurity data for this compound into regulatory submissions?

Follow the European Medicines Agency (EMA) framework for nitrosamine-like impurities:

  • Include a thorough risk assessment with structural analogs and synthetic pathway analysis.
  • Provide orthogonal analytical data (e.g., HRMS, NMR) to confirm impurity identity and control strategies.
  • Justify omission of confirmatory testing if synthesis attempts fail, citing steric hindrance or thermodynamic instability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.